molecular formula C11H14O5 B3144567 Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate CAS No. 553672-08-5

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Cat. No.: B3144567
CAS No.: 553672-08-5
M. Wt: 226.23 g/mol
InChI Key: MBYLJOFPPMYREA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate ( 553672-08-5) is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol. This benzoate ester derivative is supplied as a high-purity material for research and development purposes. Compounds within this structural family are of significant interest in advanced materials science, particularly in the design of organic nonlinear optical (NLO) materials. Structurally related Schiff base molecules with similar hydroxy- and alkoxy-functionalized benzoate components have been demonstrated to act as push-pull chromophores, exhibiting significant intramolecular charge transfer that is crucial for NLO activity. These materials are fundamental to advancements in photonic and optoelectronic technologies, including optical switching, data storage, and harmonic generation . The presence of the 2-methoxyethoxy substituent on the aromatic ring may enhance electron-donating capabilities and influence the molecule's overall polarizability. Researchers value this compound as a key synthetic intermediate or precursor for constructing more complex organic systems. Its applications extend to exploratory organic synthesis, where it can be used in the development of novel Schiff bases, polymers, and other functional materials. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-5-6-16-8-3-4-9(10(12)7-8)11(13)15-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLJOFPPMYREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 2 Hydroxy 4 2 Methoxyethoxy Benzoate

Foundational Esterification Protocols

The initial step in many synthetic routes towards Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is the formation of the methyl ester from a corresponding benzoic acid precursor. A common starting material is 2,4-dihydroxybenzoic acid. The esterification of this acid with methanol (B129727) is a fundamental reaction, typically catalyzed by a strong acid.

The reaction proceeds by the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester, Methyl 2,4-dihydroxybenzoate (B8728270). chemicalbook.comnih.gov

Table 1: Typical Conditions for Fischer Esterification of 2,4-Dihydroxybenzoic Acid

ParameterCondition
Starting Material 2,4-Dihydroxybenzoic acid
Reagent Methanol (often used as solvent)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or other strong acids
Temperature Reflux
Reaction Time Several hours

This foundational esterification provides the core benzoate (B1203000) structure upon which further modifications are made.

Regioselective Alkylation and O-Methylation Techniques

With Methyl 2,4-dihydroxybenzoate as the intermediate, the next critical step is the selective introduction of the 2-methoxyethoxy group at the C4-hydroxyl position. This is typically achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers. masterorganicchemistry.comnih.govkhanacademy.org This reaction involves the deprotonation of the more acidic phenolic hydroxyl group, followed by nucleophilic substitution with an appropriate alkylating agent.

In the case of Methyl 2,4-dihydroxybenzoate, the C4-hydroxyl group is more acidic and sterically more accessible than the C2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester group. This inherent difference in reactivity allows for regioselective alkylation at the C4 position.

The alkylating agent of choice is typically 2-bromoethyl methyl ether or a similar reactive species. The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a phenoxide ion, a potent nucleophile.

Table 2: General Parameters for Regioselective Alkylation of Methyl 2,4-dihydroxybenzoate

ParameterCondition
Substrate Methyl 2,4-dihydroxybenzoate
Alkylating Agent 2-Bromoethyl methyl ether
Base Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or other suitable bases
Solvent Acetone, Dimethylformamide (DMF), Acetonitrile (B52724)
Temperature 60-100 °C

O-methylation, the introduction of a methyl group to a hydroxyl function, follows similar principles. While not directly involved in the primary synthesis of the title compound's methoxyethoxy group, it is a relevant technique in the broader context of modifying phenolic compounds. For instance, the synthesis of Methyl 2-hydroxy-4-methoxybenzoate involves the methylation of Methyl 2,4-dihydroxybenzoate using a methylating agent like methyl iodide in the presence of a base. prepchem.com

Multi-Step Synthesis Approaches for Structural Elaboration

The synthesis of this compound is inherently a multi-step process. rsc.orgtruman.edu A common and logical sequence begins with the esterification of 2,4-dihydroxybenzoic acid to yield Methyl 2,4-dihydroxybenzoate, followed by the regioselective alkylation of the C4-hydroxyl group with 2-bromoethyl methyl ether.

Nitration and Reduction Sequence Integration

Further structural elaboration of the aromatic ring can be achieved through nitration followed by reduction to an amino group. This amino group can then be subjected to a variety of transformations, such as diazotization and subsequent substitution, to introduce a wide range of functionalities.

In the context of a molecule like this compound, nitration would likely introduce a nitro group onto the aromatic ring. The position of nitration is directed by the existing activating (hydroxyl and alkoxy) and deactivating (ester) groups. Subsequent reduction of the nitro group, commonly achieved using reagents like tin(II) chloride or catalytic hydrogenation, would yield an amino-substituted derivative, opening avenues for further synthetic modifications. mdpi.com

Catalytic Synthesis Innovations

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While foundational methods are robust, catalytic approaches offer milder reaction conditions and can provide access to novel transformations.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become a powerful tool in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. In the context of synthesizing alkoxybenzoates, palladium-catalyzed C-O bond formation (alkoxylation) can be a viable strategy. nih.govrsc.orgresearchgate.net This could involve the coupling of an alcohol (like 2-methoxyethanol) with an aryl halide or triflate precursor of the benzoate.

Copper-Catalyzed Reactions: Copper catalysts are also effective for C-O bond formation, often referred to as Ullmann condensation. nih.govrsc.orgorganic-chemistry.orgnih.govresearchgate.net These reactions typically involve the coupling of a phenol (B47542) with an alkyl or aryl halide. For the synthesis of this compound, a copper-catalyzed reaction could be envisioned between Methyl 2,4-dihydroxybenzoate and a suitable 2-methoxyethoxy-containing coupling partner.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their utility in various organic transformations, including C-H activation and functionalization. rsc.orgresearchgate.net While less common for the direct synthesis of simple alkoxybenzoates, rhodium-catalyzed methods could offer novel routes for the construction of more complex analogs.

The application of these catalytic methods to the synthesis of this compound is an area of ongoing research and offers the potential for more efficient and environmentally benign synthetic routes.

Green Chemistry Principles in Synthetic Route Design

The design of the synthetic route for this compound can be significantly enhanced by incorporating the principles of green chemistry to minimize environmental impact and improve sustainability. acs.org The Williamson ether synthesis, while a classic method, presents several opportunities for the application of these principles.

Key Green Chemistry Principles and Their Application:

Use of Safer Solvents and Auxiliaries: Traditional Williamson ether synthesis often employs volatile and potentially hazardous organic solvents. youtube.com Green chemistry encourages the use of safer alternatives. Research into surfactant-assisted Williamson synthesis in aqueous media has shown promise, where micelles create a microenvironment that facilitates the reaction, thereby avoiding the need for bulk organic solvents. researchgate.net The use of ionic liquids or deep eutectic solvents as reaction media has also been explored to improve reaction efficiency and reduce environmental impact. numberanalytics.com

Energy Efficiency: Employing methods to reduce energy consumption is a core tenet of green chemistry. chegg.com The use of microwave irradiation can accelerate the reaction rate and significantly reduce reaction times compared to conventional heating methods. numberanalytics.com This not only saves energy but can also lead to higher yields and fewer side products.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Phase-transfer catalysts can be employed in the Williamson ether synthesis to enhance the reaction rate and efficiency, often allowing for milder reaction conditions and reducing the amount of base required. numberanalytics.com

Green Chemistry Principle Application in Synthesis of this compound
Atom Economy Maximize incorporation of starting materials into the final product.
Safer Solvents Replace hazardous solvents with water (using surfactants), ionic liquids, or deep eutectic solvents.
Energy Efficiency Utilize microwave irradiation to reduce reaction times and energy consumption.
Catalysis Employ phase-transfer catalysts to improve reaction efficiency under milder conditions.

Role as a Synthetic Intermediate for Complex Molecules

This compound, with its multiple functional groups, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the hydroxyl, ester, and ether functionalities allows for a variety of subsequent chemical transformations.

The phenolic hydroxyl group can be further functionalized, for example, through acylation or another etherification, to introduce additional molecular diversity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions.

The utility of similar hydroxybenzoate derivatives as synthetic building blocks is well-established. For instance, methyl 3-hydroxy-4-methoxybenzoate is a key starting material in a novel synthesis of Gefitinib, an anticancer drug. mdpi.com In this synthesis, the hydroxyl group is first alkylated, followed by a series of transformations including nitration, reduction, cyclization, and amination to construct the final complex quinazoline (B50416) structure.

Furthermore, substituted aminobenzoate compounds, which can be derived from hydroxybenzoates, are precursors for the synthesis of benzothiazole (B30560) derivatives. nih.gov These heterocyclic scaffolds are of significant interest in drug discovery due to their wide range of biological activities.

The presence of the 2-methoxyethoxy side chain in this compound can also impart specific properties to the final molecules, such as improved solubility or modified pharmacokinetic profiles in pharmaceutical applications.

Functional Group Potential Transformation Application in Complex Molecule Synthesis
Phenolic Hydroxyl Acylation, EtherificationIntroduction of diverse substituents for structure-activity relationship studies.
Methyl Ester Hydrolysis to Carboxylic AcidFormation of amides, esters, and participation in coupling reactions.
Aromatic Ring Electrophilic Aromatic SubstitutionFurther functionalization of the benzene (B151609) ring.

Spectroscopic and Structural Characterization Research of Methyl 2 Hydroxy 4 2 Methoxyethoxy Benzoate

X-ray Crystallographic Analysis and Crystal Packing

No published studies on the X-ray crystallographic analysis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and crystal packing motifs is not available.

Investigation of Intermolecular and Intramolecular Hydrogen Bonding Networks

Without crystallographic data, a definitive analysis of the intermolecular and intramolecular hydrogen bonding networks within the solid-state structure of this compound cannot be provided.

Advanced Analytical Methodologies for Purity and Identity Confirmation

While it can be presumed that standard analytical techniques are used to confirm the purity and identity of this compound for commercial purposes, specific research-grade data from advanced methodologies have not been published in the accessible scientific literature.

High-Resolution Mass Spectrometry Applications

Detailed studies utilizing high-resolution mass spectrometry to elucidate fragmentation patterns or confirm the elemental composition of this compound are not available in published research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Although NMR spectroscopy is a fundamental technique for structural elucidation, specific NMR data (¹H, ¹³C, etc.), including chemical shifts, coupling constants, and conformational studies for this compound, have not been reported in peer-reviewed journals.

Solid-State Structural Investigations

There is no available research on the solid-state structural investigations of this compound, which would include studies on polymorphism or other solid-state phenomena.

Advanced Computational Studies of Methyl 2 Hydroxy 4 2 Methoxyethoxy Benzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. researchgate.nettaylor.edu For Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, DFT calculations could be employed to optimize its three-dimensional geometry and compute a variety of electronic descriptors. mdpi.com

These calculations would reveal the distribution of electron density, highlighting electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential, offering insights into how the molecule would interact with other charged or polar species.

Illustrative Data Table: Calculated Electronic Properties

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DQuantifies the overall polarity of the molecule

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their movements. mdpi.com

This approach would allow for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of its flexible side chain (the 2-methoxyethoxy group). nih.gov It could also be used to study how the molecule interacts with its environment, for instance, by analyzing the formation and lifetime of hydrogen bonds with surrounding water molecules. Such simulations are crucial for understanding how the molecule might behave in a biological system, for example, near the binding site of a protein. researchgate.net

Illustrative Data Table: Key Findings from a Hypothetical MD Simulation

ParameterObservationImplication
Conformational FlexibilityThe 2-methoxyethoxy chain exhibits multiple rotational states.The molecule can adopt different shapes to fit into binding pockets.
Solvent InteractionThe ester and hydroxyl groups form transient hydrogen bonds with water.Suggests good solubility in polar solvents.
Root Mean Square Deviation (RMSD)Low RMSD for the benzoate (B1203000) ring, higher for the side chain.The core structure is rigid, while the side chain is flexible.

Virtual Screening Approaches in Derivative Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a target, such as a protein or enzyme. wikipedia.orgresearchgate.net This method could be instrumental in designing derivatives of this compound with specific biological activities. There are two main approaches to virtual screening: ligand-based and structure-based. semanticscholar.orgmdpi.com

Ligand-based virtual screening would use the known structure of this compound as a template to search for other molecules with similar shapes or pharmacophoric features. nih.gov Structure-based virtual screening, on the other hand, would require a 3D structure of the biological target. Molecular docking, a key component of this approach, would be used to predict how different derivatives bind to the target's active site and to estimate their binding affinity. semanticscholar.org This process can prioritize a smaller number of promising candidates for synthesis and experimental testing, saving time and resources. nih.gov

Illustrative Data Table: Virtual Screening Workflow for Derivative Design

StepDescriptionObjective
1. Library PreparationA large database of chemical compounds is prepared for screening.To have a diverse set of molecules to evaluate.
2. Target DefinitionA 3D structure of the biological target is obtained or modeled.To define the binding site for docking.
3. Molecular DockingEach compound in the library is docked into the target's active site.To predict binding poses and scores.
4. Hit SelectionCompounds with the best docking scores and favorable interactions are selected.To identify promising candidates for further study.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov To develop a QSAR model for derivatives of this compound, a dataset of structurally similar molecules with known activities would be required. imist.maimist.ma

For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. imist.ma A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Illustrative Data Table: Components of a QSAR Model

ComponentExamplePurpose
Dependent VariableBiological activity (e.g., IC50)The property to be predicted by the model.
Independent VariablesMolecular descriptors (e.g., LogP, molecular weight, polar surface area)Structural features that influence activity.
Mathematical EquationActivity = c0 + c1Descriptor1 + c2Descriptor2 + ...Relates the descriptors to the activity.
Validation MetricsR², Q²To assess the statistical quality and predictive power of the model.

Application of Quantum Theory of Atoms in Molecules (QTAIM) in Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms, chemical bonds, and intermolecular interactions. wikipedia.org For this compound, a QTAIM analysis could be performed on its calculated electron density. researchgate.net

This analysis would identify critical points in the electron density, which correspond to atomic nuclei, bond critical points (BCPs) between bonded atoms, and other features. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify and quantify weaker non-covalent interactions, such as intramolecular hydrogen bonds. acs.orgchemrxiv.org For instance, QTAIM could be used to determine if there is a hydrogen bond between the hydroxyl group and the adjacent ester carbonyl group, and to estimate its strength. nih.gov

Illustrative Data Table: QTAIM Analysis of a Hypothetical Intramolecular Hydrogen Bond

QTAIM Parameter at BCPHypothetical ValueInterpretation
Electron Density (ρ)0.025 a.u.Indicates the presence of an interaction.
Laplacian of Electron Density (∇²ρ)+0.080 a.u.A positive value is characteristic of a closed-shell interaction (like a hydrogen bond).
Total Energy Density (H)-0.001 a.u.A small negative value suggests some degree of covalent character.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Hydroxy 4 2 Methoxyethoxy Benzoate

Reaction Pathway Elucidation in Synthetic Reactions

The synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate would likely proceed through standard esterification and etherification reactions. A plausible synthetic route involves the Williamson ether synthesis followed by a Fischer-Speier esterification.

A key reaction in its synthesis would be the etherification of a dihydroxybenzoic acid derivative. For instance, the reaction of methyl 2,4-dihydroxybenzoate (B8728270) with 2-methoxyethyl bromide in the presence of a base like potassium carbonate would selectively alkylate the more acidic 4-hydroxyl group. The mechanism involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-methoxyethyl bromide in an SN2 reaction.

Alternatively, the synthesis could start from 2,4-dihydroxybenzoic acid, which is first esterified to the methyl ester, followed by the aforementioned etherification. The elucidation of this pathway would involve the isolation and characterization of intermediates and the use of spectroscopic techniques such as NMR and mass spectrometry to confirm the structure at each step.

Studies of Ester Hydrolysis Mechanisms

The hydrolysis of the methyl ester group in this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of methanol (B129727) and the regeneration of the acid catalyst, yielding the corresponding carboxylic acid. Each step in this process is reversible.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. The collapse of this intermediate results in the formation of the carboxylate salt and methanol. This reaction is considered base-promoted because the hydroxide ion is consumed and is not regenerated.

The kinetics of hydrolysis for substituted benzoates are influenced by the electronic nature of the substituents on the benzene (B151609) ring. Electron-donating groups, such as the 2-hydroxy and 4-(2-methoxyethoxy) groups, would be expected to decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.

Catalytic Reaction Mechanism Investigations

Furthermore, the synthesis of benzoate (B1203000) esters can be achieved through catalytic methods. For example, low-valent tungsten catalysts have been used for the carbonylative synthesis of benzoates from aryl iodides and alcohols. The proposed mechanism involves the oxidative addition of the aryl iodide to the tungsten center, followed by CO insertion and reductive elimination to form the ester product.

The presence of the hydroxy and methoxyethoxy substituents on the aromatic ring of this compound could influence its activity and selectivity in such catalytic processes through electronic and steric effects.

Elucidation of Molecular Recognition Events

The structural features of this compound, particularly the presence of hydrogen bond donors (the hydroxyl group) and acceptors (the ester carbonyl and ether oxygens), suggest its potential to participate in molecular recognition events.

The 2-hydroxy group can form a strong intramolecular hydrogen bond with the adjacent ester carbonyl oxygen. This interaction would influence the conformation of the molecule and its ability to engage in intermolecular interactions.

In a broader context, alkoxy-substituted benzoic acids and their derivatives are known to form liquid crystalline phases. This behavior arises from specific intermolecular interactions, such as hydrogen bonding between carboxylic acid groups to form dimers and π-stacking of the aromatic rings. While this compound itself may not be liquid crystalline, the study of its crystal packing and intermolecular interactions through techniques like X-ray crystallography could provide insights into the molecular recognition events that govern the solid-state assembly of related functional molecules.

Exploration of Biological Activities and Underlying Mechanisms of Action

Antifeedant Activity and Chemoreception Interference Mechanisms

Comprehensive searches of scientific databases yielded no studies investigating the antifeedant properties or chemoreception interference mechanisms of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. Research on this compound's potential to deter feeding in insects or other organisms, or to interfere with their chemical senses, has not been published.

Enzyme Inhibition Studies

There is no available scientific literature detailing the inhibitory effects of this compound on specific enzymes. Targeted searches for its activity against Sphingosine Kinase 1 (SphK1) and Nitroreductase returned no results. SphK1 is a lipid kinase involved in cell signaling pathways related to growth and survival, and its inhibition is a strategy in cancer and inflammation research. nih.govnih.gov Nitroreductases are enzymes involved in the metabolism of nitrogen-containing compounds. The potential for this compound to act as an inhibitor for these or any other enzymes remains uninvestigated.

Modulation of Cellular Pathways and Signaling Cascades

No peer-reviewed articles or research data were found concerning the effects of this compound on cellular pathways or signaling cascades. While related benzoate (B1203000) compounds have been studied for such effects, this specific molecule has not been the subject of similar investigations.

Induction of Apoptosis and Autophagy

There is no evidence to suggest that this compound induces apoptosis (programmed cell death) or autophagy (a cellular degradation process). Studies on other salicylate (B1505791) derivatives, like 2-hydroxy-4-methoxy benzoic acid (HMBA), have shown the ability to induce both apoptosis and autophagy in cancer cells. phcog.comphcog.com However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Influence on Protein Phosphorylation (e.g., ERK pathway)

The influence of this compound on protein phosphorylation, including key signaling cascades like the ERK pathway, is currently unknown. The ERK pathway is crucial for cell proliferation, differentiation, and survival. phcog.comphcog.com Research on HMBA has demonstrated its capacity to promote apoptosis and autophagy through the phosphorylation of ERK, but similar studies on the title compound are absent from the literature. phcog.comphcog.com

Biochemical Reagent Applications in Life Science Research

This compound is listed in several chemical supplier catalogs, indicating its availability for purchase. However, beyond its potential use as a synthetic intermediate or building block in organic chemistry, there are no documented applications of this compound as a specific biochemical reagent in life science research. A related compound, Methyl 2-hydroxy-4-methoxybenzoate, is noted for its use in the synthesis of bioactive natural products. fishersci.com

Growth Regulatory Effects in Biological Systems

No studies were found that have examined the growth regulatory effects of this compound on any biological system, including microbial, plant, or animal cells. Therefore, its potential to act as a growth promoter or inhibitor has not been determined.

Structure Activity Relationship Sar Studies of Methyl 2 Hydroxy 4 2 Methoxyethoxy Benzoate and Its Analogs

Correlation Between Structural Motifs and Biological Responses

The biological activity of benzoate (B1203000) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In analogs of methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, specific structural motifs are correlated with distinct biological responses, such as antimycobacterial and immunomodulatory effects.

Research into p-hydroxybenzoic acid derivatives (p-HBADs) from Mycobacterium tuberculosis has revealed their role in manipulating the host immune response. nih.gov Synthetic versions of these molecules have been shown to inhibit the production of inflammatory cytokines, indicating that the core benzoic acid structure, when appropriately substituted, can possess immunomodulatory properties. nih.gov

In a series of 2-aminothiazole (B372263) derivatives, which share aromatic characteristics with benzoate compounds, specific substitutions at various positions were found to be critical for their inhibitory potential against Mycobacterium tuberculosis. researchgate.net This underscores the principle that the arrangement of functional groups around a core scaffold is a key determinant of biological efficacy.

The following table summarizes the correlation between certain structural motifs in benzoate analogs and their observed biological responses.

Structural MotifCore StructureBiological Response
Glycosylated p-hydroxybenzoateBenzoic AcidInhibition of inflammatory cytokine production. nih.gov
Substituted 2-aminothiazoleThiazoleAntimycobacterial activity. researchgate.net

Comparative Analysis of Isomeric Forms and Positional Effects

The effect of substituent position on the antioxidant activities of phenolic compounds follows a general trend where the para position is most effective, followed by ortho, and then meta. researchgate.net This is attributed to the ability of para substituents to maximize the stabilization of phenoxyl radicals through electronic effects. researchgate.net

In the context of this compound, the hydroxyl group is at the ortho position, and the 2-methoxyethoxy group is at the para position relative to the methyl ester. This arrangement is significant. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl of the ester, influencing the molecule's conformation. The para-alkoxy group is known to be an activating group, directing electrophilic aromatic substitution to the ortho and para positions and influencing the electronic properties of the ring. libretexts.orgchemistrysteps.com

A study on novel oxazolidinones demonstrated that linearly attached benzotriazole (B28993) derivatives showed more potent antibacterial activity compared to their angularly attached counterparts. nih.gov Furthermore, between E/Z isomers of the angular derivatives, the E-isomer was found to be more potent. nih.gov This highlights that both positional and geometric isomerism can have a profound impact on biological activity.

The table below illustrates the influence of positional isomerism on the activity of certain compound classes.

Compound ClassIsomeric VariationImpact on Biological Activity
Phenolic AntioxidantsOrtho vs. Meta vs. Para SubstitutionActivity order: para > ortho > meta. researchgate.net
OxazolidinonesLinear vs. Angular AttachmentLinear attachment showed higher potency. nih.gov
OxazolidinonesE vs. Z IsomersE-isomer was more potent. nih.gov

Impact of Functional Group Modifications on Activity Profiles

Modifying the functional groups of a lead compound is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. For analogs of this compound, alterations to the ester, ether, and aromatic ring substituents can lead to significant changes in their biological activity profiles.

The nature of the ester group can influence metabolic stability. A comparative study on the hydrolysis of benzoate esters showed that methyl benzoate has a higher plasma metabolic stability compared to its ethyl, n-propyl, and n-butyl counterparts. nih.gov This suggests that modifications to the methyl ester of the parent compound could modulate its pharmacokinetic profile.

The length and composition of the alkoxy chain at the 4-position are also critical. Studies on other classes of compounds have shown that increasing the alkyl chain length can lead to an increase in antimicrobial activity. researchgate.net Therefore, modifying the 2-methoxyethoxy group, for instance by extending the ethylene (B1197577) glycol chain or replacing it with other functionalities, could have a substantial impact on the biological activity of the molecule.

Furthermore, the introduction of different substituents on the aromatic ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For example, in a study of phenolic dendritic antioxidants, an electron-donating ortho-methoxy group had a beneficial effect on antioxidant activity, while an electron-withdrawing ortho-nitro group had a negative effect. nih.gov

The following table summarizes the impact of specific functional group modifications on the activity of related compounds.

Functional Group ModificationCompound ClassEffect on Activity/Property
Variation of Ester Alkyl GroupBenzoate EstersInfluences plasma metabolic stability. nih.gov
Increase in Alkyl Chain LengthFatty Acid Ionic LiquidsIncreased antimicrobial activity. researchgate.net
Ortho-substituent on Phenol (B47542) RingPhenolic AntioxidantsElectron-donating groups can enhance activity, while electron-withdrawing groups can diminish it. nih.gov

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be invaluable for predicting the efficacy of novel compounds, prioritizing synthetic efforts, and providing insights into the mechanism of action.

The development of a robust QSAR model typically involves several key steps:

Data Set Curation : A dataset of compounds with known biological activities is compiled.

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. tandfonline.commdpi.com

Model Validation : The predictive power of the model is rigorously assessed using both internal and external validation techniques. nih.gov

For instance, QSAR models have been successfully developed to predict the antimycobacterial activity of various classes of compounds, including chalcones and aryl fluorosulfate (B1228806) derivatives. tandfonline.comnih.gov These models have identified key molecular descriptors that contribute to the antimycobacterial activity. nih.gov

In a study on aryl fluorosulfate derivatives, robust and predictive Topomer CoMFA and HQSAR models were developed. tandfonline.com These models were then used to design and screen for novel compounds with desirable inhibitory activity against M. tuberculosis. tandfonline.com

The table below outlines the key components in the development of predictive QSAR models.

QSAR Model Development StageDescriptionExample Application
Data Curation & Descriptor CalculationCompiling a dataset of compounds with known activities and calculating molecular descriptors.A dataset of over 200 nitroaromatic compounds was used to generate 4885 molecular descriptors to model toxicity. mdpi.com
Model Building & ValidationUsing statistical methods to correlate descriptors with activity and validating the model's predictive power.A model for 2,4-disubstituted quinoline (B57606) analogues achieved a correlation coefficient (R²) of 0.9265 in internal validation and 0.8034 in external validation. nih.gov
Application and OptimizationUsing the model to predict the activity of new compounds and guide the design of more potent analogs.Models for aryl fluorosulfate derivatives were used to design and screen for three new compounds with desirable inhibitory activity. tandfonline.com

Derivative Synthesis and Exploration of Chemical Space

Design and Synthesis of Homologous Series and Analogs

The synthesis of homologous series and analogs of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate typically begins with the regioselective alkylation of a common precursor, Methyl 2,4-dihydroxybenzoate (B8728270). This starting material can be prepared from 2,4-dihydroxybenzoic acid through esterification with methanol (B129727), often catalyzed by an acid like sulfuric acid.

The key step in forming the parent compound and its analogs is the selective alkylation of the hydroxyl group at the C4 position. The hydroxyl group at C4 is more nucleophilic than the one at C2, which is involved in intramolecular hydrogen bonding with the adjacent ester group. This difference in reactivity allows for selective functionalization at the C4 position. A study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones using cesium bicarbonate as a base in acetonitrile (B52724) has demonstrated excellent yields for 4-alkylation, a principle that is applicable to Methyl 2,4-dihydroxybenzoate. nih.govresearchgate.net

To synthesize a homologous series where the length of the alkoxy chain at the C4 position is varied, one could employ a Williamson ether synthesis. This would involve reacting Methyl 2,4-dihydroxybenzoate with a series of ω-bromo- or ω-chloroalkoxyalkanes in the presence of a suitable base. For instance, to generate analogs with varying numbers of ethylene (B1197577) glycol repeat units, reagents like 1-bromo-2-(2-methoxyethoxy)ethane (B10149) or 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane could be used.

The general synthetic approach is outlined below:

Reaction Scheme for the Synthesis of Methyl 2-hydroxy-4-(alkoxy)benzoate Analogs
StepReactantsReagents and ConditionsProduct
12,4-Dihydroxybenzoic acid, MethanolH₂SO₄ (catalyst), RefluxMethyl 2,4-dihydroxybenzoate
2Methyl 2,4-dihydroxybenzoate, Alkyl halide (e.g., 1-bromo-2-methoxyethane)Base (e.g., K₂CO₃, CsHCO₃), Solvent (e.g., Acetone, Acetonitrile)Methyl 2-hydroxy-4-(alkoxy)benzoate

Functionalization at Aromatic Ring Positions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxyethoxy groups. libretexts.org These directing groups primarily favor substitution at the positions ortho and para to them. In this specific molecule, the C3 and C5 positions are the most likely sites for electrophilic attack.

Common electrophilic substitution reactions that can be performed include:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), which serves as a handle for further functionalization, such as diazotization followed by substitution.

Halogenation: Bromination or chlorination can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst or in a suitable solvent. For example, bromination would likely yield Methyl 5-bromo-2-hydroxy-4-(2-methoxyethoxy)benzoate.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. For instance, acylation with acetyl chloride in the presence of aluminum chloride would be expected to yield Methyl 5-acetyl-2-hydroxy-4-(2-methoxyethoxy)benzoate. libretexts.org

The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. libretexts.org The powerful activating and ortho, para-directing hydroxyl group at C2 and the alkoxy group at C4 will strongly influence the position of the incoming electrophile to the C3 and C5 positions.

Modifications of the Ester Moiety

The methyl ester group is a versatile functional handle that can be readily modified.

Hydrolysis: Alkaline hydrolysis of the ester using a base such as sodium hydroxide (B78521) or potassium hydroxide will yield the corresponding carboxylic acid, 2-hydroxy-4-(2-methoxyethoxy)benzoic acid. zenodo.orgchemspider.com This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively.

Transesterification: The methyl ester can be converted to other alkyl esters by heating the compound in the presence of a different alcohol and an acid or base catalyst. For example, reacting the compound with ethanol (B145695) would produce Ethyl 2-hydroxy-4-(2-methoxyethoxy)benzoate.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of (2-hydroxy-4-(2-methoxyethoxy)phenyl)methanol.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine. This reaction is often slower than the hydrolysis-then-coupling sequence but can be a more direct route to amide derivatives.

Table of Potential Ester Modifications
ReactionReagentsProduct Functional Group
HydrolysisNaOH or KOH, H₂O/MeOHCarboxylic Acid
TransesterificationR'OH, H⁺ or OR'⁻Ester (with R' alkyl group)
ReductionLiAlH₄, THFPrimary Alcohol
AmidationR'R''NH, HeatAmide

Alterations of the Methoxyethoxy Side Chain

The methoxyethoxy side chain can also be a target for chemical modification, primarily through cleavage of the ether linkages.

Ether Cleavage: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave ether bonds. wikipedia.org Depending on the reaction conditions, selective cleavage might be possible. For instance, treatment with one equivalent of a strong acid might cleave the terminal methyl ether to yield Methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate. More forcing conditions could potentially cleave the ether bond closer to the aromatic ring, leading back to Methyl 2,4-dihydroxybenzoate.

Demethylation: Selective demethylation of the terminal methoxy (B1213986) group could potentially be achieved using reagents like boron tribromide (BBr₃) at low temperatures. This would provide access to the corresponding terminal alcohol, which could then be further functionalized.

These modifications allow for the introduction of different functional groups at the end of the side chain or for altering its length and polarity.

Utility as a Versatile Building Block in Complex Chemical Synthesis

Substituted hydroxybenzoates are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. This compound, with its multiple functional groups, can serve as a versatile building block.

For example, a retracted paper described the use of a similar compound, Methyl 3-hydroxy-4-methoxybenzoate, as a starting material for the synthesis of Gefitinib, an anticancer drug. mdpi.comresearchgate.net The synthesis involved a sequence of reactions including alkylation, nitration, reduction, cyclization, and amination. This highlights how the functional groups on the benzoate (B1203000) core can be manipulated to construct more elaborate molecular architectures.

The presence of the hydroxyl, ester, and ether functionalities, along with the activated aromatic ring, allows for a wide range of coupling and functional group interconversion reactions. For instance, the hydroxyl group can be used in Mitsunobu reactions or as a directing group in ortho-lithiation. The aromatic ring can participate in cross-coupling reactions such as Suzuki or Stille couplings if converted to a halide or triflate derivative. researchgate.net Ethyl 2-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride, a related compound, is a key intermediate in the synthesis of another anticancer drug, Erlotinib, further demonstrating the utility of this class of compounds in medicinal chemistry. nbinno.com

Applications in Advanced Materials and Chemical Building Blocks

Integration into Electronic Materials Research

Commercial suppliers have categorized Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate under "Electronic Materials." This suggests potential, though unconfirmed, utility in this field. Generally, organic esters with aromatic structures are explored for applications such as dielectrics, organic semiconductors, or as components in the formulation of photoresists. The methoxyethoxy group could potentially influence solubility and film-forming properties, which are important characteristics for electronic materials. However, without specific studies, its precise role, performance metrics, or integration into any electronic devices remains speculative.

Exploration in Optical Materials Science

Similarly, the compound is listed under "Optical Materials" by some suppliers. Benzoate (B1203000) derivatives can possess interesting optical properties, including UV absorption and fluorescence, which can be tuned by substituents on the aromatic ring. The 2-hydroxy-4-alkoxy substitution pattern is found in compounds used as UV absorbers and stabilizers. It is plausible that this compound could be investigated for similar applications, or as a monomer for optical polymers. Nevertheless, there is no specific research available to confirm its use or to detail its optical properties such as refractive index, absorption spectrum, or non-linear optical characteristics.

Role as a Precursor in Pharmaceutical Intermediate Synthesis

Salicylic (B10762653) acid and its esters are well-known starting materials and intermediates in the synthesis of a wide range of pharmaceuticals, valued for their anti-inflammatory and other bioactive properties. The structural motif of a substituted salicylate (B1505791), as seen in this compound, is a common feature in medicinal chemistry. The methoxyethoxy side chain could be introduced to modify the lipophilicity and pharmacokinetic profile of a potential drug candidate. While this suggests a potential role as a pharmaceutical intermediate, no specific synthetic pathways or target bioactive molecules involving this exact precursor have been detailed in the available literature.

Utility as a Model Compound in Broader Chemical Investigations

Substituted benzoate esters are frequently used as model compounds in physical organic chemistry to study reaction mechanisms, such as ester hydrolysis, and to understand the electronic and steric effects of different substituent groups. The presence of the hydroxyl, methoxyethoxy, and methyl ester groups in this compound provides multiple functional sites. This could make it a candidate for studying reaction kinetics or for developing new synthetic methodologies. However, to date, no published studies have explicitly reported its use as a model compound for such investigations.

Environmental Fate and Green Chemistry Considerations

Biodegradation Pathways and Rates

Parabens, which are alkyl esters of p-hydroxybenzoic acid, are known to be biodegradable. nih.govaethic.com Their degradation typically begins with the hydrolysis of the ester bond to form p-hydroxybenzoic acid, which can then be further metabolized by microorganisms. nih.gov Similarly, glycol ethers are also subject to biodegradation, often through the cleavage of the ether linkage. nih.govoup.comnih.gov The biodegradation of ethylene (B1197577) glycol monomethyl ether (EGME), for instance, can lead to the formation of methoxyacetic acid. nih.gov

Therefore, it is plausible that the biodegradation of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate would proceed via two primary pathways:

Ester Hydrolysis: Cleavage of the methyl ester group to yield 2-hydroxy-4-(2-methoxyethoxy)benzoic acid.

Ether Cleavage: Breakdown of the 2-methoxyethoxy side chain.

The rates of biodegradation are expected to be influenced by environmental conditions such as temperature, pH, and the microbial populations present. While many glycol ethers and parabens are readily biodegradable, some studies have noted the potential for the formation of more persistent or toxic intermediates during the degradation process. nih.govnih.gov

Bioaccumulation Potential Assessment

The bioaccumulation potential of a chemical is related to its lipophilicity, often indicated by the octanol-water partition coefficient (Log Kow). While the specific Log Kow for this compound is not reported, the presence of both a benzoate (B1203000) structure and an ether side chain suggests a degree of lipophilicity.

Parabens, particularly those with longer alkyl chains, have shown some potential for bioaccumulation. aethic.comjess.ir This is attributed to their lipophilic nature, which allows them to be stored in the fatty tissues of organisms. Although sodium benzoate itself does not accumulate in the body, its ester forms behave differently. nih.gov Given the structural similarities, it is reasonable to hypothesize that this compound could also have a potential for bioaccumulation.

A comprehensive assessment would require experimental determination of its Log Kow value and further studies on its uptake and metabolism in various organisms.

Atmospheric Degradation Mechanisms and Modeling (e.g., Fugacity Modeling)

Once released into the atmosphere, organic compounds like this compound are subject to various degradation processes. The dominant atmospheric loss process for many organic chemicals, including glycol ethers, is reaction with hydroxyl radicals (•OH). ca.govacs.org

The methoxyethoxy group and the aromatic ring are both likely sites for •OH radical attack. The atmospheric half-life of related glycol ethers is in the range of 0.6 to 0.9 days. ca.gov This suggests that this compound would likely have a relatively short atmospheric lifetime and would not persist for long periods in the gas phase.

Fugacity modeling can be a useful tool to predict the environmental distribution and fate of a chemical. ulisboa.ptresearchgate.netrsc.org A Level III fugacity model, for instance, could simulate the partitioning of this compound between different environmental compartments (air, water, soil, sediment) and estimate its persistence and long-range transport potential. nih.govtrentu.ca Input parameters for such a model would include the compound's physical-chemical properties (e.g., vapor pressure, water solubility, Log Kow) and degradation rates in various media. In the absence of direct data, these parameters would need to be estimated from its chemical structure.

Life Cycle Assessment (LCA) Implications for Sustainable Production

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal. semanticscholar.organnualreviews.orgmdpi.com For a specialty chemical like this compound, an LCA would consider:

Cradle-to-gate: The environmental burden of synthesizing the compound, including the energy consumption, raw material sourcing, and waste generation. scispace.com

Use phase: Potential releases to the environment during its application.

End-of-life: The fate of the compound after its intended use, including its degradation and potential for long-term environmental impact.

Conducting a full LCA for the production of this compound would be a complex undertaking, requiring detailed data on the manufacturing process. scispace.com However, such an assessment would be invaluable for identifying hotspots in the production chain where environmental performance could be improved, thereby guiding the development of more sustainable manufacturing processes.

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.commdpi.comnih.govrsc.orgnih.gov For the synthesis of this compound, several green chemistry strategies could be explored:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This could include biocatalysts or heterogeneous catalysts that can be easily recovered and reused. waseda.jp

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Investigating the use of bio-based raw materials for the synthesis of the aromatic ring and the ether side chain. chalmers.se

For example, the Williamson ether synthesis, a common method for preparing ethers, can be adapted to be more environmentally friendly by using solvent-free conditions or alternative, less toxic alkylating agents. numberanalytics.comacs.org Similarly, greener methods for the synthesis of substituted phenols and aromatic esters are continually being developed. nih.govnumberanalytics.combohrium.com Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of molecular design and drug discovery. nih.govoup.comnih.govfrontiersin.orgscholar9.com These computational tools offer the potential to accelerate the identification of novel derivatives of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate with enhanced properties.

Specifically for this compound, AI and ML algorithms can be employed to:

Generate Virtual Libraries: Create extensive libraries of virtual analogs by modifying the core structure of the parent compound.

Predict Properties: Utilize quantitative structure-activity relationship (QSAR) models to predict the biological activities and physicochemical properties of these virtual analogs. nih.gov

Identify Lead Candidates: Screen these virtual libraries to identify promising candidates for synthesis and experimental validation.

Table 1: Application of AI/ML in the Design and Discovery of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact
Generative ModelsAlgorithms that create novel molecular structures with desired properties.Rapid identification of new lead compounds with improved efficacy and safety profiles.
Predictive ModelingMachine learning models that predict the biological activity, toxicity, and other properties of molecules.Reduction in the number of synthesized compounds, leading to cost and time savings.
Virtual ScreeningComputational techniques to search large libraries of virtual compounds for those with high predicted activity.Efficient exploration of a vast chemical space to identify promising drug candidates.

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and sustainable synthetic methodologies is crucial for the practical application of any new chemical entity. Future research into the synthesis of this compound will likely focus on the exploration of novel catalytic systems that offer improved yields, reduced environmental impact, and greater atom economy.

Recent advancements in catalysis have seen the development of innovative metal-based catalysts that are highly efficient for ester-producing reactions and utilize environmentally benign oxidants like molecular oxygen. labmanager.comeurekalert.orgbritishwaterfilter.com These "green chemistry" approaches aim to minimize waste and the use of hazardous reagents. evergreensinochem.comijsdr.orgworldwidejournals.comgoogle.commdpi.com For the synthesis of benzoate (B1203000) esters, research into alternative energy sources such as microwave irradiation has shown promise in accelerating reaction rates and improving energy efficiency. ijsdr.org

Future synthetic strategies for this compound could involve:

Development of Novel Catalysts: Designing and screening new catalysts, including biocatalysts and nanomaterials, to improve reaction efficiency and selectivity.

Green Chemistry Approaches: Employing environmentally friendly solvents, reagents, and reaction conditions to create a more sustainable synthetic process. evergreensinochem.comijsdr.orgworldwidejournals.comgoogle.commdpi.com

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and facilitate scale-up.

Development of Advanced Analytical Platforms for In-Situ Monitoring

Real-time monitoring of chemical reactions is essential for process optimization, ensuring product quality, and enhancing safety. The development of advanced analytical platforms for the in-situ monitoring of the synthesis of this compound will be a key area of future research.

Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and mass spectrometry are powerful tools for real-time reaction analysis. jocpr.comspectroscopyonline.commt.comacs.orgacs.org These methods provide valuable information on reaction kinetics, the formation of intermediates, and the consumption of reactants, allowing for precise control over the reaction conditions. mt.com Integrating these analytical techniques into the synthesis workflow can lead to improved yields, higher purity, and a better understanding of the reaction mechanism. jocpr.com

Future research in this area will focus on:

Implementation of In-Situ Spectroscopy: Integrating spectroscopic probes directly into the reaction vessel to continuously monitor the progress of the synthesis. spectroscopyonline.commt.comacs.org

Chemometrics: Utilizing statistical methods to analyze the large datasets generated by in-situ monitoring, enabling the extraction of meaningful information about the reaction.

Process Analytical Technology (PAT): Applying PAT principles to the synthesis of this compound to ensure consistent quality and optimize the manufacturing process.

Interdisciplinary Approaches in Chemical Biology and Materials Science

The unique chemical structure of this compound, featuring a phenolic hydroxyl group and a flexible ether linkage, makes it an attractive candidate for applications in both chemical biology and materials science. Phenolic compounds are known for their diverse biological activities and their ability to be incorporated into functional materials. ntu.edu.sgnih.govmdpi.comresearchgate.netresearchgate.net

In the realm of chemical biology , this compound could serve as a scaffold for the development of novel chemical probes to study biological processes. sci-hub.sefrontiersin.orgyoutube.com Its structure could be modified to incorporate fluorescent tags or reactive groups, enabling the visualization and manipulation of biological targets.

In materials science , the phenolic nature of this molecule suggests its potential use as a monomer or building block for the creation of functional polymers and coatings. ntu.edu.sgmdpi.com These materials could possess interesting properties such as antioxidant activity, UV protection, or specific surface functionalities.

Future interdisciplinary research could explore:

Development of Chemical Probes: Synthesizing derivatives of this compound that can be used to investigate biological pathways and disease mechanisms.

Creation of Functional Materials: Incorporating the compound into polymeric structures to create materials with tailored properties for applications in coatings, films, and biomedical devices. ntu.edu.sg

Bio-inspired Materials: Utilizing the inherent properties of the phenolic group to design new materials with enhanced biocompatibility or bioactivity.

Table 2: Potential Interdisciplinary Applications of this compound

FieldPotential ApplicationRationale
Chemical BiologyFluorescent probes, affinity labelsThe core structure can be functionalized to interact with and report on biological systems.
Materials SciencePolymer building block, antioxidant additiveThe phenolic group and ester functionality provide reactive sites for polymerization and inherent antioxidant properties.
Biomedical EngineeringDrug delivery systems, biocompatible coatingsThe compound's structure could be integrated into materials designed for interaction with biological systems.

Elucidation of Allosteric and Orthosteric Modulatory Mechanisms

Understanding how a molecule interacts with its biological target is fundamental to drug discovery and development. Future research on this compound should include efforts to elucidate its potential allosteric and orthosteric modulatory mechanisms. Orthosteric ligands bind to the primary active site of a receptor, while allosteric modulators bind to a secondary site, influencing the receptor's response to the primary ligand.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and proteins. nih.govrowan.edu These techniques can be used to identify potential binding sites on target proteins and to understand the molecular basis of binding affinity and selectivity. frontiersin.orgacs.orgcambridge.orgresearchgate.netspringernature.com

Future investigations in this area should involve:

Computational Prediction of Binding Sites: Using computational tools to identify potential protein targets for this compound and to predict its binding mode. frontiersin.orgacs.orgcambridge.orgresearchgate.netspringernature.com

In Vitro and In Vivo Studies: Experimentally validating the predicted interactions through biochemical and cellular assays.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how structural modifications affect biological activity and to optimize the compound for a specific target.

By combining computational and experimental approaches, researchers can gain a detailed understanding of the modulatory mechanisms of this compound, paving the way for its potential development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, and what analytical techniques are critical for its characterization?

  • Synthesis : Common routes involve esterification of 2-hydroxy-4-(2-methoxyethoxy)benzoic acid using methanol under acidic catalysis. Alternative methods include protecting group strategies (e.g., benzyl or methoxymethyl groups) to prevent undesired side reactions during functionalization .
  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the ester linkage and substitution pattern. Key signals include the methoxy protons (δ ~3.3–3.5 ppm) and aromatic protons influenced by electron-donating groups .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELX programs for refinement) resolves bond lengths and angles, particularly the orientation of the methoxyethoxy side chain .
  • HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 242.2) .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • The phenolic hydroxyl group (2-position) is prone to oxidation and can participate in hydrogen bonding, affecting solubility and crystallinity.
  • The methoxyethoxy side chain (4-position) enhances lipophilicity and steric bulk, impacting nucleophilic substitution reactions. For example, the ether oxygen can coordinate metal ions in catalytic systems .
  • The methyl ester group is hydrolytically labile under basic conditions, enabling derivatization to carboxylic acid for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

  • Case Study : Discrepancies in aromatic proton coupling constants (NMR) versus crystallographic bond angles may arise from dynamic effects (e.g., rotational isomerism of the methoxyethoxy chain).
  • Methodology :

Perform variable-temperature NMR to detect conformational flexibility .

Use DFT calculations (e.g., Gaussian or ORCA) to model energetically favored conformers and compare with crystallographic data .

Validate via 2D NOESY to identify through-space interactions between the methoxyethoxy chain and aromatic protons .

Q. What computational approaches are recommended for predicting the physicochemical properties of this compound?

  • LogP Calculation : Use fragment-based methods (e.g., Crippen’s fragmentation) or quantum mechanical charge densities (e.g., COSMO-RS) to estimate partition coefficients, accounting for the polar methoxyethoxy group .
  • Solubility Prediction : Molecular dynamics simulations (e.g., GROMACS) with explicit solvent models (water, DMSO) can predict solubility trends, critical for formulation studies .
  • Toxicity Profiling : Leverage QSAR models (e.g., ProTox-II) to assess potential bioactivity, though experimental validation via Ames tests or cytotoxicity assays remains essential .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Challenges : Competing esterification side reactions and purification difficulties due to polar byproducts.
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Employ flow chemistry with immobilized acid catalysts (e.g., Nafion® resins) for continuous production .
  • Purify via preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

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Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.